2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid typically involves the bromomethylation of 1,3-thiazole-4-carboxylic acid. One common method includes the reaction of 1,3-thiazole-4-carboxylic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced thiazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.
Biology: Thiazole derivatives exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential in drug discovery, particularly in designing inhibitors for enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid depends on its application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity. This is common in antimicrobial and anticancer applications.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid
- 2-(Iodomethyl)-1,3-thiazole-4-carboxylic acid
- 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Comparison:
- Reactivity: The bromomethyl group in 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid is more reactive towards nucleophiles compared to the chloromethyl and iodomethyl analogs due to the moderate leaving group ability of bromine.
- Applications: While all these compounds can be used in similar synthetic applications, the choice of halogen can influence the reaction conditions and the stability of the intermediates formed.
- Uniqueness: The bromomethyl derivative strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODEMJYUNKRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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